molecular formula C13H11BrZn B6307398 (Biphenyl-4-ylmethyl)zinc bromide, 0.50 M in THF CAS No. 1379583-54-6

(Biphenyl-4-ylmethyl)zinc bromide, 0.50 M in THF

Cat. No.: B6307398
CAS No.: 1379583-54-6
M. Wt: 312.5 g/mol
InChI Key: BJSPMLYWNGXINZ-UHFFFAOYSA-M
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Description

(Biphenyl-4-ylmethyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound, with the molecular formula C13H11BrZn, is a solution in THF, a common solvent in organic chemistry. It is primarily utilized in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds, making it a valuable reagent in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (Biphenyl-4-ylmethyl)zinc bromide typically involves the reaction of biphenyl-4-ylmethyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

Biphenyl-4-ylmethyl bromide+Zinc(Biphenyl-4-ylmethyl)zinc bromide\text{Biphenyl-4-ylmethyl bromide} + \text{Zinc} \rightarrow \text{(Biphenyl-4-ylmethyl)zinc bromide} Biphenyl-4-ylmethyl bromide+Zinc→(Biphenyl-4-ylmethyl)zinc bromide

Industrial Production Methods: On an industrial scale, the production of (Biphenyl-4-ylmethyl)zinc bromide follows similar principles but involves larger reactors and more stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: (Biphenyl-4-ylmethyl)zinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds. It can also participate in other types of reactions, including:

    Substitution Reactions: Where it can replace halide groups in organic molecules.

    Addition Reactions: Where it can add to carbonyl compounds to form alcohols.

Common Reagents and Conditions:

    Palladium Catalysts: Often used in cross-coupling reactions.

    Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.

    Reaction Conditions: Typically carried out under inert atmosphere at moderate temperatures.

Major Products: The major products formed from these reactions are typically biphenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

(Biphenyl-4-ylmethyl)zinc bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: Applied in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism by which (Biphenyl-4-ylmethyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include:

    Transmetalation: Transfer of the organic group from zinc to palladium.

    Oxidative Addition: Insertion of palladium into the carbon-halide bond.

    Reductive Elimination: Formation of the new carbon-carbon bond and regeneration of the palladium catalyst.

Comparison with Similar Compounds

    Phenylzinc bromide: Another organozinc compound used in similar cross-coupling reactions.

    (Biphenyl-4-yl)magnesium bromide: A Grignard reagent with similar reactivity but different handling and reactivity profiles.

Uniqueness: (Biphenyl-4-ylmethyl)zinc bromide is unique due to its specific reactivity in forming biphenyl derivatives, which are important in various chemical syntheses. Its stability in THF and compatibility with palladium catalysts make it a preferred choice for certain synthetic applications.

Properties

IUPAC Name

bromozinc(1+);1-methanidyl-4-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11.BrH.Zn/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSPMLYWNGXINZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=C(C=C1)C2=CC=CC=C2.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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